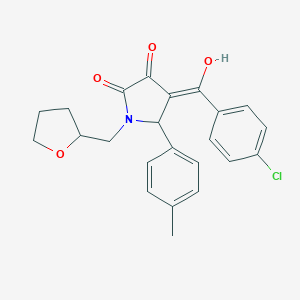
N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine, also known as DBT-10, is a novel compound that has been gaining attention in scientific research due to its potential applications in various fields. DBT-10 belongs to the class of tetrazole derivatives, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine is not yet fully understood. However, it has been proposed that N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine acts by binding to the benzodiazepine site of the GABAA receptor, leading to an increase in the activity of this receptor. This, in turn, leads to an increase in the inhibitory neurotransmitter GABA, resulting in the observed effects of N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine.
Biochemical and Physiological Effects:
N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. In addition, N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been shown to increase the levels of dopamine and serotonin, two neurotransmitters that are important for mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine in lab experiments is its high purity and stability, which allows for consistent and reproducible results. In addition, N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been found to have low toxicity, making it a safe compound to use in animal studies. However, one limitation of using N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine is its relatively high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine. One area of interest is the development of new derivatives of N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine with improved pharmacological properties. Another area of interest is the investigation of the potential applications of N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further studies on the mechanism of action of N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine, which will help to elucidate its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine involves the reaction of 3,5-dibromo-2-methoxybenzyl chloride with propylamine, followed by the reaction with sodium azide and reduction with hydrogen gas. The yield of N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine obtained from this method is around 70%, and the purity can be further improved by recrystallization.
Applications De Recherche Scientifique
N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and depression. In addition, N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Nom du produit |
N-(3,5-dibromo-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine |
|---|---|
Formule moléculaire |
C12H15Br2N5O |
Poids moléculaire |
405.09 g/mol |
Nom IUPAC |
N-[(3,5-dibromo-2-methoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C12H15Br2N5O/c1-3-4-19-12(16-17-18-19)15-7-8-5-9(13)6-10(14)11(8)20-2/h5-6H,3-4,7H2,1-2H3,(H,15,16,18) |
Clé InChI |
ATTFEPWSKVOZCJ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC(=CC(=C2OC)Br)Br |
SMILES canonique |
CCCN1C(=NN=N1)NCC2=C(C(=CC(=C2)Br)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-(4-methoxy-2-methylphenyl){2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266861.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)
![(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266866.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266867.png)

![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266877.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266881.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266882.png)
![3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266890.png)
![(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266891.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266895.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266896.png)